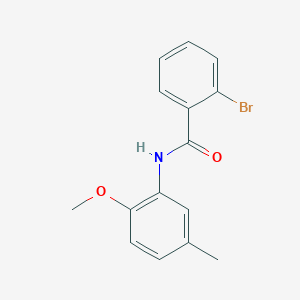
7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction The compound "7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-2H-1,4-benzothiazin-3(4H)-one" belongs to the benzothiazine derivative family, which has been explored for various biological activities. These compounds, including benzothiazines and their derivatives, are known for their diverse pharmacological properties, leading to research into their synthesis and application in medical science, excluding their direct drug use and side effects (Javid et al., 2023).
Synthesis Analysis The synthesis of benzothiazine derivatives often involves the condensation of certain precursors like 2-aminobenzenethiols with various electrophiles to form diverse structures. For instance, compounds similar to the one can be synthesized via multi-step reactions starting from basic thiol or amine compounds. These processes may include cyclization steps and subsequent modifications to introduce different substituents onto the benzothiazine core (Mor & Sindhu, 2019).
Molecular Structure Analysis The molecular structure of benzothiazine derivatives is characterized by the presence of a thiazine ring fused with a benzene ring. The substitution at various positions of the benzothiazine ring, like the 7-methyl group and the 4-(2-oxo-2-thiomorpholin-4-ylethyl) substituent in this compound, significantly influences its chemical behavior and interactions. The structure can be determined and analyzed using techniques such as FTIR, NMR, and X-ray crystallography (Franklin et al., 2011).
Chemical Reactions and Properties Benzothiazine derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents present on the ring. The reactivity can be explored in the context of synthesizing new compounds or modifying existing ones for better pharmacological effects. These chemical properties are crucial for their biological activity and potential therapeutic applications (Yadav et al., 2020).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosages (Saifuzzaman et al., 2017).
Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's interactions and mechanism of action. The electron-rich nature of the thiazine ring, along with the attached functional groups, plays a significant role in its chemical behavior and biological activity (Karimian et al., 2017).
Propriétés
IUPAC Name |
7-methyl-4-(2-oxo-2-thiomorpholin-4-ylethyl)-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-11-2-3-12-13(8-11)21-10-15(19)17(12)9-14(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAITDPEJYULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CS2)CC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![7-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5663164.png)
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)
![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
